ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, makes it a versatile scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclocondensation step and automated systems for the esterification process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines, alcohols, sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways involved in cellular responses.
Comparison with Similar Compounds
Ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can be compared with other similar compounds:
Ethyl 3-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate: This compound has a methyl group instead of an ethyl group on the pyrazole ring, which may affect its reactivity and biological activity.
Ethyl 3-{[(1-phenyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
ethyl 3-[(1-ethylpyrazol-4-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-10-13(9-15-17)22(19,20)16-12-7-5-6-11(8-12)14(18)21-4-2/h5-10,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACVTGKXLDMVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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